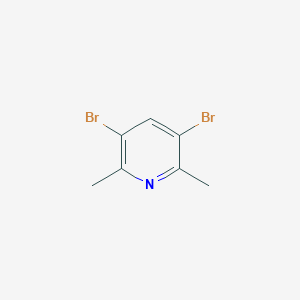

3,5-Dibromo-2,6-dimethylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in organic chemistry. numberanalytics.comfiveable.me The presence of the nitrogen atom imparts distinct electronic properties and reactivity compared to its carbocyclic analog, benzene. fiveable.me This makes pyridine derivatives fundamental components in numerous applications.

In organic synthesis, pyridines serve as versatile scaffolds for constructing complex molecules. nih.gov They are integral to the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds. numberanalytics.comresearchgate.net The pyridine ring is a common motif found in a variety of drugs, including those with antimicrobial and anticancer properties. researchgate.netglobalresearchonline.net

Furthermore, pyridine derivatives are crucial in the development of functional materials. numberanalytics.com Their electronic properties make them suitable for use in conducting polymers, luminescent materials, and as ligands for organometallic complexes used in catalysis. numberanalytics.comnih.govrsc.org The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of the material's properties to suit specific applications. rsc.org

Role of Halogenated Pyridines as Key Building Blocks

Halogenated pyridines, which are pyridine rings substituted with one or more halogen atoms, are particularly important as key building blocks in organic synthesis. news-medical.netnih.gov The halogen atoms act as versatile handles, enabling a wide range of chemical transformations. These transformations include nucleophilic aromatic substitution and various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The presence of halogens on the pyridine ring can also influence the molecule's reactivity and physical properties. nih.gov For instance, halogenation can alter the electron density of the pyridine ring, making it more susceptible to certain reactions. wikipedia.org This tunability makes halogenated pyridines essential intermediates for the synthesis of complex, highly substituted pyridine derivatives that would be difficult to prepare by other means. news-medical.net Their utility extends to the production of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.comchemimpex.com

Overview of 3,5-Dibromo-2,6-dimethylpyridine within the Context of Polyhalogenated Pyridines

Among the diverse family of polyhalogenated pyridines, this compound stands out as a compound with specific and valuable characteristics.

This compound is classified as a di-bromo-di-methyl-substituted pyridine. Its chemical structure consists of a central pyridine ring with two bromine atoms attached at the 3 and 5 positions and two methyl groups at the 2 and 6 positions. nih.gov The molecular formula of this compound is C₇H₇Br₂N. chemimpex.com

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 3430-34-0 chemimpex.comnih.gov |

| Molecular Formula | C₇H₇Br₂N chemimpex.comnih.gov |

| Molecular Weight | 264.95 g/mol chemimpex.com |

| SMILES | CC1=C(C=C(C(=N1)C)Br)Br nih.gov |

| InChI | InChI=1S/C7H7Br2N/c1-4-6(8)3-7(9)5(2)10-4/h3H,1-2H3 nih.gov |

This table is interactive. Click on the headers to sort.

The combination of bromine and methyl groups on the pyridine ring of this compound gives it a unique set of properties. The two bromine atoms are electron-withdrawing groups, which decrease the electron density of the pyridine ring. This makes the ring more susceptible to nucleophilic attack. wikipedia.org The bromine atoms also serve as excellent leaving groups in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of other functional groups.

The two methyl groups are electron-donating groups. Their presence can influence the regioselectivity of reactions and also provide steric hindrance, which can be exploited to direct reactions to specific positions on the ring. The methyl groups can also be functionalized, although this is less common than reactions involving the bromine atoms. The interplay between the electron-withdrawing bromine atoms and the electron-donating methyl groups creates a unique electronic environment on the pyridine ring, influencing its reactivity and the properties of its derivatives.

The research trajectory of this compound has evolved from its initial use as a simple building block to its application in more complex synthetic strategies. Initially, its primary utility was in fundamental organic reactions. However, with the advent of modern cross-coupling technologies, its importance has grown significantly.

Today, this compound is a key intermediate in the synthesis of a variety of target molecules. chemimpex.com In the pharmaceutical industry, it is used to create complex aryl-substituted pyridines which are scaffolds for new drug candidates. In the field of agrochemicals, it serves as a precursor for the synthesis of novel herbicides and fungicides. chemimpex.com Furthermore, its derivatives are being explored in material science for the development of specialty polymers and other functional materials. chemimpex.com The ongoing research continues to uncover new and innovative applications for this versatile compound.

Table 2: Key Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow crystalline solid chemimpex.com |

| Boiling Point | 240.2°C |

| Density | 1.8 g/cm³ |

| Flash Point | 99.1°C |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-6(8)3-7(9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOFYKSVKNMNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355770 | |

| Record name | 3,5-dibromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-34-0 | |

| Record name | 3,5-Dibromo-2,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 3,5 Dibromo 2,6 Dimethylpyridine

Established Synthetic Pathways for the Pyridine (B92270) Core

The construction of the pyridine ring can be approached through several classic name reactions, which offer versatility in accessing a wide range of pyridine derivatives.

Hantzsch Pyridine Synthesis

First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The driving force for this final aromatization step is the formation of a stable aromatic ring.

The mechanism is understood to proceed through initial Knoevenagel condensation or Michael addition pathways, leading to the formation of key enamine and enone intermediates that ultimately cyclize and dehydrate. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines by varying the starting components.

Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis provides a two-step approach to constructing substituted pyridines. This method involves the condensation of an enamine with an ethynylketone, which leads to the formation of an aminodiene intermediate. This intermediate, upon heating, undergoes a cyclodehydration to yield a 2,3,6-trisubstituted pyridine.

A significant advantage of the Bohlmann-Rahtz synthesis is that it directly yields the aromatic pyridine ring without the need for a separate oxidation step, a requirement in the Hantzsch synthesis. However, the often high temperatures required for the final cyclodehydration can be a drawback. To address this, modifications using Brønsted or Lewis acid catalysis have been developed to promote the reaction under milder conditions.

Targeted Synthesis of 3,5-Dibromo-2,6-dimethylpyridine

Three-Step Synthesis via Acetylation, Bromination, and Diazotization

This synthetic sequence is a prime example of how existing functional groups on a pyridine ring can be strategically manipulated to introduce new substituents with high regioselectivity.

The initial step involves the protection of the reactive amino group at the 2-position of the pyridine ring. This is typically achieved through acetylation using acetic anhydride. The purpose of this step is to deactivate the amino group and prevent it from interfering with the subsequent electrophilic bromination, thereby directing the bromine atoms to the desired positions on the ring. The resulting product is N-(3,5-dimethylpyridin-2-yl)acetamide.

| Reaction Step | Starting Material | Reagent | Product |

| Acetylation | 3,5-Dimethyl-2-aminopyridine | Acetic Anhydride | N-(3,5-dimethylpyridin-2-yl)acetamide |

With the 2-amino group protected as an acetamide, the pyridine ring is then subjected to electrophilic bromination. The use of elemental bromine (Br₂) in a suitable solvent, such as acetic acid, allows for the selective introduction of two bromine atoms onto the ring. The directing effects of the methyl groups and the acetamido group guide the bromination to the 3- and 5-positions, which are activated towards electrophilic attack. This step yields 2-acetamido-3,5-dibromo-2,6-dimethylpyridine. The regioselectivity of this step is crucial for the successful synthesis of the target compound.

| Reaction Step | Starting Material | Reagent | Product |

| Bromination | N-(3,5-dimethylpyridin-2-yl)acetamide | Elemental Bromine (Br₂) | 2-acetamido-3,5-dibromo-2,6-dimethylpyridine |

| Reaction Step | Starting Material | Reagents | Product | Overall Yield |

| Diazotization | 2-acetamido-3,5-dibromo-2,6-dimethylpyridine | 1. Hydrolysis2. NaNO₂/HBr3. CuBr | This compound | ~65% |

Diazotization and Bromine Substitution of the 2-Amino Group

A well-documented route to this compound involves a multi-step synthesis commencing with 2-amino-3,5-dimethylpyridine. The final and critical step in this sequence is the diazotization of the 2-amino group, followed by a Sandmeyer-type reaction to introduce a bromine atom.

This transformation is typically carried out using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, and a copper(I) bromide catalyst. The process begins with the formation of a diazonium salt from the 2-amino-3,5-dibromo-2,6-dimethylpyridine intermediate. This salt is then decomposed by the bromide ions, facilitated by the copper catalyst, to yield the final product, this compound. This method has been reported to achieve a molar yield of 65% under optimized conditions.

Another variation of this diazotization reaction starts from 2-amino-4,6-dimethylpyridine, which is treated with bromine and 48% hydrobromic acid to yield the corresponding 2-bromopyridine (B144113) derivative. nih.gov

Bromination of 2,6-Dimethylpyridine (B142122) using N-Bromosuccinimide (NBS)

Direct bromination of 2,6-dimethylpyridine (also known as 2,6-lutidine) presents a more direct but often less selective approach. The use of N-bromosuccinimide (NBS) as a brominating agent is a common strategy. google.com The reaction conditions, such as the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile), and the choice of solvent, significantly influence the outcome. google.comresearchgate.net

Reactions of 2,6-lutidine with NBS can lead to a mixture of products, including side-chain bromination (bromination of the methyl groups) and ring bromination. researchgate.net For instance, refluxing 2,6-lutidine with NBS in acetonitrile (B52724) in the presence of light can yield 6-bromomethyl-2-methylpyridine as the major product. researchgate.net However, achieving selective bromination at the 3 and 5 positions of the pyridine ring can be challenging and often results in a mixture of mono- and di-brominated isomers, which can be difficult to separate.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of brominating agent, solvent, temperature, and the use of catalysts or initiators.

For the diazotization route, careful control of the temperature during the formation and decomposition of the diazonium salt is critical to prevent side reactions. In the direct bromination of 2,6-lutidine, the molar ratio of the reactants is a key factor. For instance, in brominations using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), using slightly less than one equivalent of the brominating agent compared to the pyridine derivative is preferred to minimize the formation of side products. google.com

| Parameter | Condition | Rationale |

| Brominating Agent | NBS, DBDMH | Choice depends on desired selectivity and reaction conditions. |

| Solvent | Acetonitrile, Carbon Tetrachloride | Influences solubility and reaction pathway. |

| Initiator | Benzoyl peroxide, AIBN | Promotes radical reactions for side-chain bromination. |

| Temperature | Varies (room temp. to reflux) | Controls reaction rate and selectivity. |

| Reactant Ratio | Stoichiometric or slight excess | Optimizes conversion and minimizes byproducts. |

Alternative Bromination Strategies Utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a valuable alternative to NBS for the bromination of pyridines. google.comgoogle.com DBDMH is considered a cheaper and less toxic brominating agent. google.com It can be used for the bromination of electron-rich aromatic compounds. organic-chemistry.org

In the context of 2,6-lutidine, DBDMH can be used as a brominating agent in the presence of an initiator to produce 2,6-bis(bromomethyl)pyridine. google.com A patent describes a method for the preparation of 2,6-dibromomethylpyridine from 2,6-lutidine using DBDMH in carbon tetrachloride with an initiator, achieving high yields. google.com Another patent highlights the use of DBDMH for the bromination of pyridine derivatives in the presence of oleum (B3057394), indicating its utility under strong acidic conditions. google.com The molar ratio of DBDMH to the pyridine substrate is a critical parameter to control for achieving high selectivity. google.com

Emerging Approaches for Regioselective Halogenation of Pyridines

The inherent electron-deficient nature of the pyridine ring makes direct electrophilic substitution, particularly at the meta-positions (C3 and C5), a significant synthetic challenge. nih.govresearchgate.net To overcome this, innovative strategies are being developed to achieve regioselective halogenation.

Dearomatization-Rearomatization Strategies for Meta-Functionalization

A promising approach to the meta-functionalization of pyridines involves a dearomatization-rearomatization sequence. nih.govresearchgate.netorgsyn.org This strategy temporarily disrupts the aromaticity of the pyridine ring, transforming it into a more reactive, electron-rich intermediate that can readily undergo electrophilic attack. orgsyn.orgorgsyn.org Subsequent rearomatization restores the pyridine ring, now functionalized at the desired meta-position.

This method provides a powerful tool for introducing halogens and other functional groups to the C3 position of the pyridine nucleus, a feat that is often difficult to achieve through classical electrophilic aromatic substitution. nih.govorgsyn.org

Utilizing Zincke Imine Intermediates

A key implementation of the dearomatization-rearomatization strategy involves the formation of Zincke imine intermediates. alfa-chemistry.comchemrxiv.org This process typically begins with the activation of the pyridine nitrogen, followed by ring-opening with a primary amine to form a dienamine intermediate, known as a Zincke imine. researchgate.netalfa-chemistry.com

Redox-Neutral Dearomatization-Rearomatization Processes

A contemporary strategy for the functionalization of pyridines, including derivatives like 2,6-lutidine, involves a sequence of dearomatization followed by rearomatization. rsc.orgrsc.org This approach circumvents the challenges associated with the inherent electronic properties of the pyridine ring, which typically direct electrophilic substitutions to positions other than C3 and C5. The core principle of this redox-neutral strategy is the temporary disruption of the pyridine's aromatic system to activate specific C-H bonds for functionalization. snnu.edu.cn

The process is initiated by activating the pyridine, for instance, by converting it into a pyridinium (B92312) salt. This is followed by a dearomatization step, which can be achieved through various means such as reduction or a cycloaddition reaction. rsc.org This dearomatization transforms the electron-poor pyridine into a more electron-rich, non-aromatic intermediate like a dienamine or a related species. snnu.edu.cn This intermediate is nucleophilic at the β-position (C3/C5), enabling it to react with a range of electrophiles.

Following the successful addition of the desired functional group, a rearomatization step is triggered, often by oxidation or elimination, to restore the stable aromatic pyridine ring. snnu.edu.cn For example, a method for constructing poly-substituted 4H-quinolizin-4-ones utilizes a dearomative [3+2] cycloaddition of pyridinium ylides with alkenes, followed by a rearomative ring expansion. rsc.org Notably, studies have shown that pyridines bearing dimethyl groups, such as 3,5-dimethylpyridine, can react smoothly under these conditions, suggesting the applicability of this strategy to sterically hindered substrates like 2,6-lutidine for potential functionalization at the 3 and 5 positions. rsc.org

While direct application for the dibromination of 2,6-lutidine to yield this compound via this specific pathway is not extensively documented in readily available literature, the underlying principles provide a modern conceptual framework for achieving meta-functionalization.

Heterocyclic Phosphonium (B103445) Salts as Reagents for Selective Halogenation

The selective introduction of halogen atoms onto a pyridine ring can be achieved through the use of heterocyclic phosphonium salts. This method serves as an alternative to classical electrophilic halogenation, which often requires harsh conditions and yields mixtures of regioisomers, especially with activated rings. The strategy involves the activation of the pyridine as a phosphonium salt, which then acts as a pseudohalide, facilitating a subsequent nucleophilic substitution by a halide ion.

This two-step approach hinges on the design of specialized phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring. amazonaws.com For pyridines, the formation of phosphonium salts often occurs selectively at the 4-position. These salts are then displaced by a halide nucleophile. amazonaws.com However, the steric hindrance presented by the two methyl groups in 2,6-lutidine (2,6-dimethylpyridine) can significantly influence the feasibility and efficiency of forming the necessary phosphonium salt intermediate. wikipedia.org

Computational studies on similar systems indicate that the carbon-halogen bond formation can proceed via a nucleophilic aromatic substitution (SNAr) pathway, where the phosphine acts as a leaving group. amazonaws.com The efficiency of this process is influenced by the electronic properties of the phosphine and the substitution pattern on the pyridine ring. While this methodology has been demonstrated for the halogenation of a range of unactivated pyridines, its specific application for the direct 3,5-dibromination of 2,6-lutidine to produce this compound remains a specialized challenge due to the steric environment around the nitrogen and the positions targeted for halogenation.

Table 1: Examples of Reagents for Pyridine Halogenation

| Reagent System | Halogenating Agent | Substrate Type | Notes |

| Heterocyclic Phosphines/Halide Source | N-Halosuccinimide (e.g., NBS) | Unactivated Pyridines | Forms phosphonium salt intermediate for SNAr. amazonaws.com |

| DBDMH / Oleum | 1,3-dibromo-5,5-dimethylhydantoin | Dimethylpyridines | Direct bromination under strongly acidic conditions. google.com |

| SO₂Cl₂ / Lewis Acid | Sulfuryl chloride | Alkenes/Aromatics | Promotes ionic chlorination. nih.gov |

| PhSeSePh / BnEt₃NCl / N-fluoropyridinium salt | Benzyltriethylammonium chloride | Alkenes | Selenium-catalyzed syn-dichlorination. nih.gov |

Metal-Free Site-Selective C-N Bond Forming Reactions of Polyhalogenated Pyridines

The formation of carbon-nitrogen (C-N) bonds on polyhalogenated pyridines, such as this compound, can be accomplished under metal-free conditions, primarily through nucleophilic aromatic substitution (SNAr). researchgate.netuzh.ch This class of reactions is highly valuable for synthesizing a wide array of N-arylated amines, which are important precursors in medicinal chemistry and materials science.

The reaction typically involves treating the polyhalogenated pyridine with an amine nucleophile in the presence of a suitable base and solvent. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the presence of multiple halogen substituents, activates the ring towards nucleophilic attack. The bromine atoms in this compound serve as effective leaving groups.

A reliable and efficient protocol for the amination of aryl halides, including 2,6-dihalopyridines, utilizes potassium bis(trimethylsilyl)amide (KHMDS or KN(Si(CH₃)₃)₂) as the base in dioxane as the solvent. researchgate.netuzh.ch This system has been shown to be effective for coupling various amines, including sterically hindered ones, with dihalopyridines, often yielding products in very high yields and with short reaction times. researchgate.net Such methods can be highly selective, allowing for the stepwise substitution of the halogen atoms. For instance, in the reaction of 2,6-dibromopyridine, selective mono-amination can be achieved, followed by reaction with a different amine to produce asymmetrical pyridine-2,6-diamines in a "one-pot" fashion. researchgate.netuzh.ch

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating these metal-free amination reactions, often allowing them to proceed without any solvent, which aligns with the principles of green chemistry. researchgate.net

Table 2: Metal-Free Amination of Dihalopyridines

| Dihalopyridine Substrate | Amine Nucleophile | Base | Solvent | Conditions | Product | Yield |

| 2,6-Dichloropyridine | Aniline | KN(Si(CH₃)₃)₂ | Dioxane | Reflux, 1 h | 6-Chloro-N-phenylpyridin-2-amine | 98% |

| 2,6-Dichloropyridine | Di-tert-butylamine | KN(Si(CH₃)₃)₂ | Dioxane | Reflux, 1 h | N,N-Di-tert-butyl-6-chloropyridin-2-amine | 98% |

| 2,6-Dibromopyridine | Aniline | KN(Si(CH₃)₃)₂ | Dioxane | Reflux, 1 h | 6-Bromo-N-phenylpyridin-2-amine | 97% |

| 2-Fluoropyridine | Dimethylamine (from DMF) | KOH | DMF | 95 °C, <1 h | 2-(Dimethylamino)pyridine | 95% |

| 2-Chloro-3-nitropyridine | Dimethylamine (from DMF) | KOH | DMF | 95 °C, <1 h | N,N-Dimethyl-3-nitropyridin-2-amine | 98% |

| 2-Halo-pyridine | Pyrrolidine | None | None | Microwave | 2-(Pyrrolidin-1-yl)pyridine | Good to High |

Data synthesized from references researchgate.netresearchgate.netnih.gov. The reactions shown are for analogous dihalopyridines, illustrating the general applicability of the methodology.

Reactivity and Derivatization of 3,5 Dibromo 2,6 Dimethylpyridine

Halogen Atom Reactivity in 3,5-Dibromo-2,6-dimethylpyridine

The bromine atoms in this compound are the primary sites of reactivity, enabling a range of functionalization reactions.

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the pyridine (B92270) ring of this compound can be displaced by nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental process for introducing various functional groups onto the pyridine core. Common nucleophiles used in these reactions include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, replacing a bromine atom. The efficiency and regioselectivity of these substitutions can be influenced by the reaction conditions, the nature of the nucleophile, and the electronic properties of the pyridine ring.

Chemoselectivity in Polyhalogenated Pyridines

In polyhalogenated pyridines, the position of the halogen atoms significantly influences their reactivity towards nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the α (C2, C6) and γ (C4) positions more electrophilic and thus more susceptible to nucleophilic attack. nih.gov For dihalogenated pyridines, oxidative addition in cross-coupling reactions is generally favored at the C2 position. nih.gov

The chemoselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in polyhalogenated pyridines containing different halogens, such as 3,5-dibromo-2,6-dichloropyridine, selective reactions can be achieved. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on this substrate have been shown to selectively substitute the bromine atoms, leaving the chlorine atoms intact, allowing for the synthesis of 3-aryl- and 3,5-diaryl-2,6-dichloropyridines. rsc.org This selectivity is attributed to the different bond dissociation energies of the C-Br and C-Cl bonds, with the C-Br bond being weaker and more reactive towards oxidative addition by the palladium catalyst. Further reaction of the resulting 2,6-dichloro-3,5-diarylpyridines can then lead to the formation of tetraarylpyridines. rsc.org

Similarly, metal-free, site-selective C-N bond formation on polyhalogenated pyridines has been demonstrated, where the selectivity can be tuned by the reaction conditions and the nature of the halogen. rsc.org For instance, in polyfluoropyridines, amination often occurs selectively at the ortho-position to the nitrogen atom. rsc.org

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is widely employed for the derivatization of this compound. thieme-connect.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.

A primary application of the Suzuki-Miyaura reaction with this compound is the synthesis of aryl-substituted pyridines. thieme-connect.com By reacting it with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse array of 3,5-diaryl-2,6-dimethylpyridines can be prepared. thieme-connect.com These compounds are of interest in fields such as forensic science and medicinal chemistry. thieme-connect.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to maximize the yield of the desired diarylated product while minimizing the formation of mono-arylated intermediates and other byproducts. beilstein-journals.org

Table 1: Optimization of Suzuki-Miyaura Coupling of 3,5-Dibromo-2,4,6-trimethylpyridine (B189553) with Phenylboronic Acid beilstein-journals.org

| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield of Diarylpyridine (%) |

| 1 | Pd(OAc)₂ (10) | - | K₃PO₄ | Toluene (B28343)/H₂O | 30 | 24 | <5 |

| 2 | PdCl₂ (10) | - | K₂CO₃ | Toluene/H₂O | 30 | 24 | <5 |

| 3 | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene | 65 | 1 | 96 |

| 4 | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Dioxane | 65 | 1 | 85 |

| 5 | Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ | Toluene | 65 | 1 | 78 |

This table is illustrative and based on a similar system. Optimization for this compound would follow a similar methodology.

The sequential or one-pot Suzuki-Miyaura cross-coupling of polyhalogenated pyridines allows for the synthesis of more complex structures like diarylpyridines and triarylpyridines. Starting with a dibrominated pyridine, a mono-arylated intermediate can be isolated under controlled conditions (e.g., using a limited amount of boronic acid). beilstein-journals.org This intermediate can then be subjected to a second cross-coupling reaction with a different arylboronic acid to produce unsymmetrically substituted diarylpyridines. beilstein-journals.org

For example, the reaction of 3,5-dibromo-2,4,6-trimethylpyridine with one equivalent of an arylboronic acid at a lower temperature can yield the monoarylated product. beilstein-journals.org Increasing the temperature and adding a second, different arylboronic acid can then lead to the formation of an unsymmetrical diarylpyridine. beilstein-journals.org

Furthermore, starting from a tribrominated pyridine, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), a stepwise or controlled Suzuki-Miyaura coupling can lead to the formation of triarylpyridines. nih.govresearchgate.net The regioselectivity of the substitution can sometimes be controlled, allowing for the synthesis of specific isomers. nih.gov The synthesis of such highly arylated pyridines is significant for the development of new materials and complex molecular architectures. photonics.ru

Regioselective Step-Wise Arylation

The selective substitution of one bromine atom at a time, known as regioselective step-wise arylation, is a key strategy for creating unsymmetrical biaryl and triaryl pyridine derivatives. This controlled approach allows for the introduction of different aryl groups onto the pyridine core in a sequential manner.

For instance, studies on the Suzuki-Miyaura cross-coupling reaction of 3,4,5-tribromo-2,6-dimethylpyridine have provided insights into the order of substitution. By carefully controlling the amount of the arylboronic acid, it is possible to isolate mono-, di-, and tri-arylated products, demonstrating the feasibility of a step-wise approach. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.org For example, a catalytic system of palladium acetate (B1210297) and the S-Phos ligand in toluene has been shown to be effective for the synthesis of unsymmetrical diarylpyridines. semanticscholar.org

The steric hindrance provided by the methyl groups at the 2 and 6 positions of the pyridine ring can influence the susceptibility of the bromine atoms at the 3 and 5 positions to undergo cross-coupling reactions. beilstein-journals.org This steric effect can be exploited to control the regioselectivity of the arylation.

Atropisomerism in Arylated Pyridine Derivatives

The introduction of bulky aryl groups, particularly those with ortho-substituents, onto the this compound core can lead to the formation of atropisomers. beilstein-journals.orgresearchgate.net Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this case, the bond between the pyridine ring and the aryl substituent is the axis of chirality.

The Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids has been shown to produce atropisomeric mono-, di-, and triarylpyridine derivatives. beilstein-journals.orgresearchgate.net The conformational stability of these atropisomers allows for their separation and characterization. In some cases, the individual enantiomers of racemic atropisomers have been resolved using chiral high-performance liquid chromatography (HPLC). researchgate.net The absolute stereochemistry of these chiral molecules can be determined by X-ray crystallography and electronic circular dichroism (ECD) spectroscopy in combination with theoretical calculations. researchgate.netresearchgate.net

The formation and stability of these atropisomers are influenced by the steric bulk of the ortho-substituents on the aryl rings. beilstein-journals.org This phenomenon has been observed in various arylated lutidine (dimethylpyridine) derivatives. researchgate.netresearchgate.net

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives are valuable substrates for other palladium-catalyzed cross-coupling reactions. These reactions enable the formation of a wide range of C-C and C-N bonds, leading to the synthesis of diverse heterocyclic compounds.

For example, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines have been developed. nih.gov While this specific example does not use this compound directly, the principles can be extended to related structures. The choice of ligand is critical for the success of these reactions, with biarylmonophosphine ligands such as XPhos, RuPhos, and BrettPhos showing high efficacy. nih.gov These reactions can tolerate a variety of functional groups on both the pyridine and the coupling partner. nih.gov

The development of domino reactions, where multiple bond-forming events occur in a single pot, has also been a focus. chim.it These strategies often involve a palladium-catalyzed cross-coupling step followed by an intramolecular C-H activation or another cyclization reaction to build fused heterocyclic systems. chim.it

The following table provides an overview of some palladium-catalyzed coupling reactions involving substituted pyridines.

| Reaction Type | Catalyst/Ligand System | Substrates | Products | Ref. |

| Suzuki-Miyaura | Pd(OAc)₂ / S-Phos | 3,5-dibromo-2,4,6-trimethylpyridine, Arylboronic acids | Symmetrically and unsymmetrically substituted diarylpyridines | beilstein-journals.orgsemanticscholar.org |

| C,N-Cross Coupling | Pd₂(dba)₃ / XPhos or RuPhos/BrettPhos precatalysts | 3-Halo-2-aminopyridines, Amines | N³-Substituted-2,3-diaminopyridines | nih.gov |

| Domino C-N Coupling/C-H Activation | Pd₂dba₃ / P(tBu)₃ | 2-Chloroanilines, 4-Chloroquinoline | γ-Benzocarbolines | chim.it |

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules, offering an atom- and step-economical approach to synthesis. rsc.org This strategy can be applied to the methyl groups of this compound, providing a route to further derivatization.

While direct C-H functionalization of the pyridine ring itself is a well-studied area, the focus here is on the alkyl groups. beilstein-journals.org Various transition metals, including rhodium, cobalt, and iridium, have been employed in catalytic C-H activation. scispace.com These reactions often utilize a directing group to guide the catalyst to a specific C-H bond. dmaiti.com

Recent advances have focused on the development of catalytic systems for the enantioselective C-H functionalization of pyridines. rsc.orgbeilstein-journals.org For instance, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been reported for the enantioselective C-2 alkylation of pyridines. beilstein-journals.org While this example targets the pyridine ring, similar principles could potentially be applied to the methyl groups of this compound with appropriate catalyst design.

The development of remote C-H functionalization, where a C-H bond distant from the coordinating group is activated, is another area of active research. dmaiti.comrsc.org This is often achieved through the use of specifically designed templates that position the catalyst for reaction at a remote site. dmaiti.com

Ligand Design and Coordination Chemistry

The unique structural and electronic properties of this compound make it a valuable building block in the design of ligands for coordination chemistry. The pyridine nitrogen provides a coordination site, while the bromine atoms can be substituted to introduce other donor groups, and the methyl groups influence the steric environment around a metal center.

This compound as a Precursor for Pincer Ligands

Pincer ligands are a class of chelating ligands that bind to a metal center through three donor atoms in a meridional fashion. This compound can serve as a scaffold for the synthesis of pincer ligands. The bromine atoms at the 3 and 5 positions can be replaced with various donor groups, such as phosphines or N-heterocyclic carbenes (NHCs), to create CNC or PNP pincer ligand frameworks.

For example, 2,6-diiodo-3,5-dimethylpyridine (B13979889) has been used to synthesize a novel imidazolium (B1220033) salt, which is a precursor to a CNC pincer ligand. soton.ac.uk The resulting ligand, (2,6-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)-3,5-dimethylpyridine, has been used to prepare complexes with a range of transition metals. researchgate.net The methyl groups at the 3 and 5 positions of the pyridine ring in the final ligand provide steric bulk that can influence the properties and reactivity of the resulting metal complexes. soton.ac.uk

The synthesis of bis(pincer) ligands, where two pincer units are linked together, has also been explored. rsc.org These ligands can form bimetallic complexes with interesting electronic and catalytic properties.

Electronic and Steric Properties in Metal Complex Design

The electronic and steric properties of ligands derived from this compound play a crucial role in determining the geometry, stability, and reactivity of their metal complexes. The pyridine ring itself is a π-accepting ligand, and its electronic properties can be tuned by the substituents. acs.org

The methyl groups at the 2 and 6 positions exert a significant steric influence, creating a crowded environment around the metal center. angenechemical.com This steric hindrance can affect coordination numbers, enforce specific geometries, and influence the accessibility of the metal center to substrates in catalytic reactions.

In pincer complexes, the electronic properties of the donor atoms (e.g., the σ-donating ability of NHCs versus phosphines) have a profound impact on the electronic structure of the metal center. soton.ac.uk This, in turn, affects the reactivity of the complex in applications such as catalysis. The combination of the steric bulk from the dimethylpyridine backbone and the electronic nature of the pincer arms allows for the fine-tuning of the properties of the metal complex for specific applications. unipi.it

The planarity and extended π-system of some ligands derived from similar building blocks can lead to interesting redox properties in their metal complexes. rsc.orgrsc.org

Functionalization of the Pyridine Ring System

The functionalization of the pyridine core in this compound is a key strategy for the synthesis of a diverse array of more complex molecules. The presence of two bromine atoms provides reactive handles for various transformations, making it a valuable intermediate in the preparation of compounds with applications in fields such as pharmaceuticals and materials science. chemimpex.com

The core reactivity of this compound revolves around the substitution of its bromine atoms. These halogen substituents can be replaced by a variety of functional groups through nucleophilic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Strategies for Direct Functionalization of Pyridine Scaffolds

Direct functionalization of the pyridine scaffold, particularly through C-H activation, is a powerful tool for molecular diversification. However, in the case of this compound, the primary and most exploited strategy for functionalization is not direct C-H activation but rather the transformation of the existing carbon-bromine bonds. The bromine atoms serve as versatile handles for introducing a wide range of substituents onto the pyridine ring.

The most prominent method for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction . thieme-connect.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl groups. It has been successfully employed to synthesize a series of 3,5-diaryl-substituted 2,6-dimethylpyridines, which are of interest in forensic chemistry. thieme-connect.comresearchgate.net The reaction conditions can be optimized to achieve high yields of the desired diarylated products. beilstein-journals.org

Another significant cross-coupling strategy is the Negishi coupling reaction . This method has been used to prepare various pyridine and pyrimidine (B1678525) derivatives of forensic relevance by reacting halogenated pyridines with organozinc reagents. researchgate.net

The reactivity of the bromine atoms in this compound can be compared to other halogenated pyridines. For instance, in comparison to its chloro-analogue, the bromo-derivative generally exhibits higher reactivity in palladium-catalyzed coupling reactions. The increased molecular weight and steric hindrance from the additional bromine atom in 3,4,5-tribromo-2,6-dimethylpyridine enhance its electrophilicity, making it more reactive in substitution reactions.

Below is a table summarizing the application of Suzuki-Miyaura coupling for the derivatization of a related compound, 3,5-dibromo-2,4,6-trimethylpyridine, which provides insights into the expected reactivity of this compound.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96 |

| 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-2,4,6-trimethylpyridine | 92 |

| 4-Ethylphenylboronic acid | 3,5-Bis(4-ethylphenyl)-2,4,6-trimethylpyridine | 90 |

Table 1: Examples of Suzuki-Miyaura coupling reactions with 3,5-dibromo-2,4,6-trimethylpyridine, demonstrating high yields for the synthesis of diarylpyridines. beilstein-journals.org

Radical Reactions for Pyridine Functionalization

While specific studies detailing the radical functionalization of this compound are not extensively documented in readily available literature, the general principles of radical reactions on pyridine scaffolds suggest potential pathways for its derivatization. Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of pyridines.

One common method for radical functionalization is the Minisci reaction, which typically involves the addition of a nucleophilic radical to a protonated pyridine ring. This reaction, however, is generally not regioselective. The inherent electronic properties of the pyridine ring make it susceptible to radical attack, and strategies are continuously being developed to control the regioselectivity of such reactions.

Recent advancements have explored the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) for the bromination of pyridine derivatives, which can proceed through radical mechanisms. google.com These methods offer an alternative to using elemental bromine and can provide improved selectivity. google.com

Although direct C-H functionalization via radical pathways on this compound is not a primary focus of reported research, the existing bromine atoms could potentially influence the regioselectivity of any such radical attack. Further research in this area could unveil novel derivatization pathways for this compound.

Nucleophilic Dearomatization and Subsequent Derivatization

Nucleophilic dearomatization is a powerful strategy for the synthesis of highly functionalized, non-aromatic heterocyclic compounds from readily available aromatic precursors. This process involves the addition of a nucleophile to the pyridine ring, breaking its aromaticity and forming a dihydropyridine (B1217469) intermediate. These intermediates can then be further derivatized to create a variety of saturated or partially saturated heterocyclic structures.

For nucleophilic attack to occur, the pyridine ring typically needs to be activated to increase its electrophilicity. This is often achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt. While specific examples of nucleophilic dearomatization of this compound are not prevalent in the literature, the general principles are applicable. The electron-withdrawing nature of the bromine atoms in this compound would inherently make the pyridine ring more susceptible to nucleophilic attack compared to unsubstituted pyridine.

The resulting dihydropyridine intermediates from such a reaction would be highly functionalized, bearing two bromine atoms and two methyl groups. These intermediates could then undergo a range of subsequent reactions, such as further nucleophilic additions, eliminations, or rearrangements, to yield complex molecular architectures. The presence of the bromine atoms would offer additional sites for modification in the dearomatized product.

Advanced Research Applications of 3,5 Dibromo 2,6 Dimethylpyridine

Synthetic Intermediate in Complex Molecule Synthesis

3,5-Dibromo-2,6-dimethylpyridine is a versatile chemical compound that serves as a crucial building block in the synthesis of more complex molecules. chemimpex.com Its unique structure, featuring bromine atoms at the 3 and 5 positions and methyl groups at the 2 and 6 positions of the pyridine (B92270) ring, allows for a variety of chemical transformations. nih.gov The presence of reactive bromine atoms and the pyridine ring enables it to function as an intermediate in organic synthesis, facilitating the creation of new chemical bonds and functional groups. This makes it a valuable component in the development of novel compounds with potential applications in various fields. chemimpex.com

Agrochemical Development: Herbicides and Fungicides

In the field of agricultural science, this compound is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. chemimpex.com These agrochemicals are vital for crop protection and for enhancing agricultural yields by controlling weeds and preventing the growth of pathogenic fungi. chemimpex.com The specific structure of this compound allows for the creation of new agrochemical agents that can target and inhibit the growth of unwanted plants and fungi. chemimpex.comchemimpex.com For instance, research has explored the development of novel fungicides based on scaffolds that can be synthesized using pyridine derivatives. mdpi.com

Pharmaceutical Research and Development

The pharmaceutical industry widely employs this compound in the synthesis of various pharmaceutical agents. chemimpex.com Its structural features are instrumental in developing new medications for a range of health conditions. chemimpex.com The bromine substituents on the pyridine ring enhance the biological activity and specificity of the resulting compounds.

Structure-Activity Relationship (SAR) Studies via Functionalization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a valuable tool in this area. The bromine atoms at the 3 and 5 positions can be readily substituted with other functional groups through reactions like Suzuki-Miyaura cross-coupling. This allows chemists to systematically modify the structure of a lead compound and observe the effects of these changes on its biological target. nih.gov By introducing various aryl or heteroaryl groups, researchers can explore a wide chemical space and optimize the potency and selectivity of drug candidates.

Precursor for Bioactive Molecules

This compound serves as a precursor for a diverse range of bioactive molecules. Its stable and reactive nature makes it an essential building block in the synthesis of complex organic molecules with potential therapeutic applications. chemimpex.com For example, derivatives of this compound have been investigated for their potential as anticancer agents. In some studies, these derivatives have shown the ability to induce apoptosis in cancer cell lines, indicating their potential for future drug development.

Late-Stage Functionalization of Drug Candidates

Late-stage functionalization (LSF) is an emerging and powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues of a lead compound, which can help in refining its properties without the need for a complete de novo synthesis. nih.govscispace.com this compound's reactive bromine atoms make it suitable for LSF, enabling the introduction of new functional groups that can modulate a drug candidate's pharmacokinetic or pharmacodynamic profile. nih.govmyskinrecipes.com This strategy has the potential to significantly accelerate the drug discovery process by allowing for more efficient exploration of the chemical space around a promising lead molecule. nih.gov

Table 1: Applications of this compound in Research

| Field | Application | Key Features Utilized |

|---|---|---|

| Agrochemicals | Intermediate for herbicides and fungicides. chemimpex.com | Reactive bromine atoms for synthesis of active ingredients. |

| Pharmaceuticals | Precursor for bioactive molecules and use in SAR studies. chemimpex.com | Bromine atoms for functionalization and enhancing biological activity. |

| Material Science | Development of specialty polymers and ligands for catalysis. chemimpex.com | Formation of stable and chemically resistant materials. chemimpex.com |

Material Science Innovations

Beyond its applications in the life sciences, this compound is also utilized in the field of material science. chemimpex.com It serves as a building block for the creation of specialty polymers and resins. chemimpex.com These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for use in demanding applications such as coatings and advanced manufacturing processes. The compound can also act as a ligand for transition metals like palladium or copper, forming complexes with tunable electronic properties that have potential applications in catalysis and optoelectronics.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) |

| 5-bromopicolinaldehyde |

| Palladium |

Specialty Polymers and Resins with Enhanced Properties

The compound this compound serves as a valuable building block in the field of material science for the creation of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can impart enhanced properties, such as improved thermal stability and chemical resistance. chemimpex.com These characteristics make the resulting materials suitable for demanding applications, including advanced coatings and components used in electronics and manufacturing processes.

The unique molecular structure, featuring a stable pyridine ring substituted with reactive bromine atoms and methyl groups, allows for its use as a monomer or an intermediate in polymerization reactions. chemimpex.com The presence of bromine atoms offers sites for further chemical modification, while the dimethylpyridine core contributes to the rigidity and stability of the polymer backbone. Research in this area focuses on synthesizing polymers that can withstand harsh environmental conditions, making them valuable for industrial applications. chemimpex.comchemimpex.com

Below is a table summarizing the enhanced properties of polymers developed using this compound.

| Property | Enhancement | Application Areas |

| Thermal Stability | High | Electronics, Advanced Manufacturing |

| Chemical Resistance | Excellent | Industrial Coatings |

| Durability | Improved | Protective Coatings |

Functional Materials with Tailored Electronic Properties

The distinct electronic nature of this compound makes it a compound of interest in the design of functional materials with specific electronic characteristics. chemimpex.com The pyridine ring itself possesses a particular electronic structure, which is further modified by the presence of both electron-donating methyl groups and electron-withdrawing bromine atoms. This interplay allows for the fine-tuning of the electronic environment within the molecule.

Catalysis Research

Design of Ligands for Catalytic Processes

The molecular framework of this compound is utilized in the design of specialized ligands for coordination chemistry and catalysis. angenechemical.com Ligands are crucial components of catalytic systems, binding to a central metal atom to form a complex that facilitates chemical reactions. The electronic and steric properties of a ligand can significantly influence the activity and selectivity of the catalyst. angenechemical.com

The pyridine nitrogen atom provides a coordination site for transition metals, while the bromine and methyl groups at various positions allow for steric and electronic tuning of the resulting metal complex. angenechemical.com For instance, derivatives like 3,5-dibromo-4-chloropyridine (B169385) are used to synthesize a diverse range of chiral ligands. bham.ac.uk These tailored ligands are instrumental in advancing various catalytic processes, enabling the synthesis of complex molecules with high efficiency and specificity. angenechemical.com

Investigations in Homogeneous and Heterogeneous Catalysis

Research into this compound and its derivatives extends to both homogeneous and heterogeneous catalysis. chemimpex.comangenechemical.com In homogeneous catalysis, where the catalyst is in the same phase as the reactants, derivatives of this compound are particularly noted for their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. beilstein-journals.orgsemanticscholar.org This reaction is a powerful tool for forming carbon-carbon bonds, essential in synthesizing complex organic molecules. The compound can serve as a precursor to the catalytically active species or as a key building block for the ligands involved. beilstein-journals.orgsemanticscholar.org

The compound is considered a valuable candidate for broader catalysis research due to its unique structural and reactive properties. chemimpex.com Its ability to participate in forming stable and reactive intermediates makes it a versatile tool for developing new catalytic systems. angenechemical.com

Environmental Chemistry and Analytical Methodologies

Development of Analytical Methods for Pollutant Detection

In the field of environmental chemistry, this compound finds application in the development of analytical methods for detecting and quantifying environmental pollutants. Its ability to form stable complexes and its distinct chromatographic behavior make it useful as a reagent or a standard in these methodologies.

One documented research application involved using the compound as a reagent in chromatographic techniques to detect pesticide residues in soil samples. Such methods often require derivatization of the target analytes to make them suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). unife.it The development of these sensitive and specific methods is crucial for monitoring the presence of harmful substances in various environmental matrices, including water and soil. unife.it

Computational and Spectroscopic Approaches in Characterizing 3,5 Dibromo 2,6 Dimethylpyridine and Its Derivatives

Spectroscopic Analysis in Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the substitution pattern of the pyridine (B92270) ring. In the case of dihalo-dimethylpyridines, both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms.

For the related isomer, 2,6-dibromo-3,5-dimethylpyridine (B170518), the ¹H NMR spectrum (in CDCl₃) shows a singlet for the aromatic proton at the C4 position and a singlet for the two methyl groups. The ¹³C NMR spectrum provides signals for the four distinct carbon environments in the molecule. iucr.org

While a detailed, peer-reviewed spectrum for 3,5-Dibromo-2,6-dimethylpyridine is not widely published, analysis of a closely related structure, 2-(3-(4-methoxybenzyloxy)propyl)-3,5-dibromo-4,6-dimethylpyridine, shows the chemical shifts for the two methyl groups at 2.61 and 2.60 ppm. nih.gov This suggests that in this compound, the methyl protons would also appear as a singlet in a similar region, likely around δ 2.5 ppm. The single aromatic proton at the C4 position is expected to be deshielded due to the electron-withdrawing effects of the adjacent bromine atoms.

Table 1: Comparative NMR Data of Dihalo-Dimethylpyridine Derivatives (in CDCl₃)

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 2,6-Dibromo-3,5-dimethylpyridine iucr.org | 7.20 (s, 1H, Ar-H), 2.30 (s, 6H, Me) | 138.69 (C2/6), 137.49 (C4), 119.38 (C3/5), 25.20 (Me) |

| 2-(3-(4-methoxybenzyloxy)propyl)-3,5-dibromo-4,6-dimethylpyridine nih.gov | 2.61 (s, 3H, Me), 2.60 (s, 3H, Me), plus other signals | 157.7, 155.1, 146.6, 121.4, 121.0 (Pyridine C), 25.6, 24.8 (Me C), plus other signals |

Infrared (IR) and Raman Spectroscopy for Vibrational Properties

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The frequencies of absorption or scattering are characteristic of specific bond types and functional groups. For pyridine and its derivatives, these spectra show characteristic bands for C-H stretching, C-N stretching, ring breathing modes, and out-of-plane bending vibrations. The substitution of hydrogen atoms with heavier bromine atoms and methyl groups significantly influences these vibrational frequencies. ijfans.org

For instance, the IR spectrum of 2-(3-(4-methoxybenzyloxy)propyl)-3,5-dibromo-4,6-dimethylpyridine displays several characteristic peaks, including C-H stretching from the methyl and propyl groups around 2930-2851 cm⁻¹, and pyridine ring vibrations at 1612 and 1511 cm⁻¹. nih.gov The presence of bromine atoms is generally associated with vibrations at lower frequencies. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), is required to assign all the observed bands in the IR and Raman spectra of complex molecules like this compound. mdpi.comresearchgate.net

Crystallographic Analysis of Related Dihalo-Dimethylpyridines

X-ray crystallography provides definitive proof of molecular structure and offers detailed insights into the arrangement of molecules in the solid state. Studies on 2,6-dihalo-3,5-dimethylpyridines, which are isomers of the title compound, have revealed key structural features. iucr.org

Solid-State Packing and Intermolecular Interactions (e.g., π-stacking)

In the dibromo- derivative, alternate molecules are oriented at a 90° angle to each other, resulting in the formation of X-shaped columns. nih.gov In contrast, the molecules of the diiodo- derivative pack in a parallel fashion, creating a zigzag array. iucr.orgnih.gov These different packing motifs highlight the subtle influence of the halogen atom size on the intermolecular forces that govern the crystal lattice formation.

Racemic Twin Crystal Structures

Crystallographic analysis has shown that 2,6-dibromo-3,5-dimethylpyridine crystallizes as a racemic twin. iucr.org This occurs when a crystal contains an equal amount of right- and left-handed enantiomeric structures in its lattice. The structure was refined in the orthorhombic space group P2₁2₁2₁, and the Flack parameter, which indicates the relative proportion of the twin components, was determined to be 0.471 (17). iucr.org

Non-Planar Pyridine Ring Conformations

While the pyridine ring in 2,6-dibromo-3,5-dimethylpyridine is essentially planar, this is not the case for its diiodo counterpart. iucr.org In 2,6-diiodo-3,5-dimethylpyridine (B13979889), the pyridine ring is slightly deformed into a saddle shape. This non-planarity is attributed to the steric repulsion between the large iodine atoms and the adjacent methyl groups at the ortho positions. iucr.orgnih.gov This distortion demonstrates how steric strain can overcome the energetic preference for a planar aromatic ring system.

Table 2: Crystallographic Data for Related 2,6-Dihalo-3,5-dimethylpyridines iucr.org

| Parameter | 2,6-Dibromo-3,5-dimethylpyridine | 2,6-Diiodo-3,5-dimethylpyridine |

|---|---|---|

| Molecular Formula | C₇H₇Br₂N | C₇H₇I₂N |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | Pbcn |

| Z | 8 | 4 |

| Key Structural Feature | Planar pyridine ring, Racemic twin | Non-planar (saddle-shaped) pyridine ring |

| Packing | X-shaped columns (π-stacking) | Zigzag array (π-stacking) |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the molecular characteristics of this compound and its derivatives. These methods provide fundamental insights into electronic structures, vibrational properties, and reaction mechanisms that are often challenging to explore through experimental means alone. Computational approaches, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular geometries, electronic distributions, and the prediction of spectroscopic behavior, complementing experimental data and providing a deeper understanding of the compound's reactivity and properties.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are instrumental in modeling the electronic and vibrational properties of halogenated pyridines, providing a correlation between experimental spectra and theoretical predictions. nih.gov

For derivatives of this compound, such as 3,5-dibromo-2,6-dimethoxypyridine, DFT calculations have been employed to conduct comprehensive analyses of its molecular structure and properties. ijfans.org Studies utilizing the B3LYP functional, a common hybrid functional in DFT, can model electronic structures and predict properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. ijfans.org The HOMO-LUMO gap is a critical parameter as it reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. The electron-withdrawing nature of the bromine atoms in these compounds generally leads to a reduction in the HOMO-LUMO gap when compared to unsubstituted pyridines.

Natural Bond Orbital (NBO) analysis is another theoretical approach used to understand hyperconjugative interactions, such as lone pair to antibonding orbital (lone pair→π*) transitions, which influence molecular stability.

A theoretical study on the related derivative, 3,5-dibromo-2,6-dimethoxypyridine, provided detailed insights into its spectroscopic and electronic properties through DFT calculations. The computed vibrational frequencies and electronic transitions were compared with experimental data.

Table 1: Theoretical Spectroscopic and Electronic Data for 3,5-dibromo-2,6-dimethoxypyridine

| Property | Theoretical Finding | Significance |

|---|---|---|

| Vibrational Spectra | Calculated vibrational frequencies showed good agreement with experimental IR and Raman spectra. ijfans.org | Validates the computational model and allows for reliable assignment of vibrational modes. |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) was calculated. ijfans.org | Indicates the molecule's electronic excitability and chemical reactivity. |

| NBO Analysis | Natural Bond Orbital (NBO) analysis was performed to study intramolecular interactions. ijfans.org | Reveals the nature of charge transfer and delocalization within the molecule, contributing to its stability. |

This data is based on studies of a closely related derivative, 3,5-dibromo-2,6-dimethoxypyridine, to illustrate the application of DFT methods.

Mechanistic Insights from Computational Studies

Computational studies are crucial for understanding the complex mechanisms of reactions involving halogenated pyridines. For instance, research on the Suzuki-Miyaura cross-coupling reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has utilized computational experiments to shed light on the reaction's progress and selectivity. researchgate.netuni-paderborn.de

These studies help to explain the observed product distributions, including the formation of different atropisomers—stereoisomers that arise from restricted rotation around a single bond. researchgate.net In the reaction involving 3,4,5-tribromo-2,6-dimethylpyridine, computational analysis can help to understand why certain isomers are formed preferentially. For example, the coordination of a substituent group, like a methoxy (B1213986) group on the phenylboronic acid, to the palladium catalyst can alter the geometry of the transition state, thereby influencing the atropisomer distribution. researchgate.net

By modeling the reaction pathways and transition states, computational chemistry provides a framework for understanding the factors that control regioselectivity and stereoselectivity in the synthesis of complex arylpyridine derivatives. researchgate.net These insights are invaluable for optimizing reaction conditions to achieve higher yields of desired products. researchgate.netuni-paderborn.de

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

Current synthetic routes to 3,5-dibromo-2,6-dimethylpyridine often involve multi-step processes. A well-documented method begins with 3,5-dimethyl-2-aminopyridine, proceeding through acetylation, bromination, and diazotization to achieve a 65% molar yield under optimized conditions. Another approach, the direct bromination of 2,6-dimethylpyridine (B142122), is hampered by a lack of regioselectivity.

Broadening the Scope of Cross-Coupling and Functionalization Reactions

The bromine atoms of this compound are prime handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is instrumental in synthesizing aryl-substituted pyridines. thieme-connect.com These reactions open avenues to a vast array of derivatives with potential applications in fields ranging from medicinal chemistry to materials science. chemimpex.com

Future investigations will aim to expand the portfolio of cross-coupling partners beyond arylboronic acids. This includes exploring other organometallic reagents to introduce a wider range of functional groups. Furthermore, the development of regioselective cross-coupling reactions, where one bromine atom reacts preferentially over the other, would provide a powerful tool for the synthesis of unsymmetrically substituted pyridines, which are often challenging to prepare. beilstein-journals.org Research into other functionalization reactions, such as nucleophilic aromatic substitution and C-H activation, will also be crucial in unlocking the full synthetic potential of this compound. smolecule.com

Advanced Applications in Complex Chemical System Design

The unique structural and electronic properties of this compound make it an attractive component for the design of complex chemical systems. Its derivatives have been investigated as ligands in coordination chemistry, forming complexes with transition metals like palladium and copper. These complexes can exhibit interesting catalytic or optoelectronic properties.

Future research could explore the incorporation of this pyridine (B92270) derivative into more intricate molecular architectures, such as supramolecular assemblies, polymers, and functional materials. For instance, its derivatives could serve as building blocks for metal-organic frameworks (MOFs) or as monomers in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com The steric hindrance provided by the methyl groups can also be exploited to create chiral ligands for asymmetric catalysis.

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound will likely incorporate these principles to develop more environmentally benign synthetic methods. This includes the use of less toxic reagents and solvents, the development of catalytic reactions that minimize waste, and the exploration of reaction conditions that require less energy.

One patent describes a method for producing 2,6-dibromomethylpyridine using dibromohein as a brominating agent in carbon tetrachloride. While this method is noted for its high yield and mild conditions, the use of carbon tetrachloride is a significant environmental concern. google.com Future work could focus on replacing such hazardous solvents with greener alternatives. Furthermore, developing catalytic cycles that allow for the efficient reuse of catalysts would contribute to the sustainability of processes involving this compound.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful approach to understanding and predicting the behavior of chemical systems. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic properties of this compound, such as its HOMO-LUMO gap and charge distribution, which in turn can help rationalize its reactivity.

Future research will likely see a greater synergy between experimental and computational studies. Computational modeling can be used to:

Predict the regioselectivity of reactions.

Design new catalysts with enhanced activity and selectivity.

Screen virtual libraries of derivatives for desired properties.

Elucidate reaction mechanisms. acs.org

This combined approach will accelerate the discovery of new reactions and applications for this compound, guiding experimental efforts and providing a deeper understanding of its fundamental chemical nature.

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 3,5-dibromo-2,6-dimethylpyridine?

The synthesis often involves halogenation and alkylation steps. For example, bromination of 2,6-dimethylpyridine using N-bromosuccinimide (NBS) under controlled conditions can yield the dibrominated product. Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura with boronic acids) may introduce substituents at specific positions . Lithiation reactions with LDA (lithium diisopropylamide) enable regioselective functionalization, such as alkylation or electrophilic quenching at the 4-position .

Q. How can crystallographic and spectroscopic techniques characterize this compound?

- X-ray crystallography (using programs like SHELXL or ORTEP-III ) resolves molecular geometry, bond lengths, and angles.

- NMR spectroscopy identifies substitution patterns: H NMR shows methyl protons (δ ~2.5 ppm) and aromatic protons (deshielded due to electron-withdrawing Br). C NMR distinguishes carbons adjacent to Br (δ ~120-130 ppm) .

- Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H] peaks) .

Q. What are the key physicochemical properties relevant to handling this compound?

- Solubility : Limited in polar solvents (e.g., water), soluble in DCM or THF.

- Stability : Sensitive to light/moisture due to bromine’s lability; store under inert atmosphere.

- Thermal properties : Melting point and decomposition temperature can be determined via DSC (Differential Scanning Calorimetry) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps or charge distribution?

DFT calculations (e.g., B3LYP functional ) model electronic structures. For this compound:

- HOMO-LUMO gap : Reflects reactivity; bromine’s electron-withdrawing effect reduces the gap compared to unsubstituted pyridines.

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or lone pair→π*) influencing stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Multi-technique validation : Cross-check NMR, IR, and X-ray data. For example, conflicting H NMR signals due to dynamic effects (e.g., rotamers) can be resolved via variable-temperature NMR .

- Computational benchmarking : Compare experimental spectra with DFT-simulated spectra (e.g., using Gaussian) .

Q. How does this compound serve as a precursor in medicinal chemistry?

- Functionalization : The bromine atoms enable Suzuki couplings to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

- Biological probes : Derivatives act as enzyme inhibitors (e.g., kinase or protease) via halogen bonding or steric effects .

Q. What role does this compound play in materials science applications?

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd or Cu), forming complexes with tunable electronic properties for catalysis or optoelectronics .

- Polymer precursors : Bromine substituents facilitate cross-linking in fluorinated polymers, enhancing thermal stability .

Methodological Considerations

Q. How to optimize reaction yields in lithiation-electrophilic quenching steps?

- Temperature control : Maintain lithiation at −78°C (dry ice/acetone bath) to minimize side reactions.

- Electrophile selection : Bulky electrophiles (e.g., trimethylsilyl chloride) reduce steric hindrance at the 4-position .

Q. What analytical workflows validate purity in complex synthetic mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings